molecular formula C20H17NO4 B11273469 N-(3-acetylphenyl)-5-(phenoxymethyl)furan-2-carboxamide

N-(3-acetylphenyl)-5-(phenoxymethyl)furan-2-carboxamide

Cat. No.: B11273469
M. Wt: 335.4 g/mol
InChI Key: TYFTXBQIOATVIE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-Acetylphenyl)-5-(phenoxymethyl)furan-2-carboxamide is a synthetic furan-2-carboxamide derivative of interest in biochemical and cancer research. While specific studies on this exact compound are limited, research on highly similar structural analogs provides strong insight into its potential research value. A closely related stilbene-furan hybrid, (E)-N-(2-(3,5-Dimethoxystyryl) phenyl) furan-2-carboxamide (BK3C231), has demonstrated significant chemopreventive potential by activating the Nrf2/ARE signaling pathway . This pathway is a crucial regulator of cellular defense mechanisms. Activation of Nrf2 leads to the dissociation of Nrf2 from its inhibitory protein Keap1 and its translocation to the nucleus, where it upregulates the expression of cytoprotective enzymes . In vitro studies on related compounds have shown that this mechanism can result in the elevated activity and protein expression of key cytoprotective enzymes, including NAD(P)H:quinone oxidoreductase 1 (NQO1), glutathione S-transferase (GST), and heme oxygenase-1 (HO-1) . This cascade helps protect cells against oxidative stress and carcinogen-induced DNA and mitochondrial damage, highlighting the value of this chemical class in investigating cytoprotection and cancer prevention strategies . This product is intended for research purposes only and is not intended for diagnostic or therapeutic use.

Properties

Molecular Formula

C20H17NO4

Molecular Weight

335.4 g/mol

IUPAC Name

N-(3-acetylphenyl)-5-(phenoxymethyl)furan-2-carboxamide

InChI

InChI=1S/C20H17NO4/c1-14(22)15-6-5-7-16(12-15)21-20(23)19-11-10-18(25-19)13-24-17-8-3-2-4-9-17/h2-12H,13H2,1H3,(H,21,23)

InChI Key

TYFTXBQIOATVIE-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC(=CC=C1)NC(=O)C2=CC=C(O2)COC3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Alkylation of Furan-2-Carboxylic Acid

The phenoxymethyl moiety is introduced via alkylation of furan-2-carboxylic acid. A common method involves reacting furan-2-carboxylic acid with chloromethyl phenyl ether in the presence of a base:

Furan-2-carboxylic acid+ClCH2OPhBase5-(Phenoxymethyl)furan-2-carboxylic acid\text{Furan-2-carboxylic acid} + \text{ClCH}_2\text{OPh} \xrightarrow{\text{Base}} \text{5-(Phenoxymethyl)furan-2-carboxylic acid}

Optimization Parameters :

  • Base Selection : Potassium carbonate (K₂CO₃) or triethylamine (Et₃N) in anhydrous tetrahydrofuran (THF) or dimethylformamide (DMF).

  • Temperature : 60–80°C for 12–24 hours.

  • Yield : 65–78% after recrystallization from ethanol/water.

Alternative Route: Friedel-Crafts Alkylation

In cases where direct alkylation is inefficient, Friedel-Crafts alkylation using aluminum chloride (AlCl₃) as a catalyst has been employed:

Furan-2-carboxylic acid+PhOCH2ClAlCl3,CHCl35-(Phenoxymethyl)furan-2-carboxylic acid\text{Furan-2-carboxylic acid} + \text{PhOCH}2\text{Cl} \xrightarrow{\text{AlCl}3, \text{CHCl}_3} \text{5-(Phenoxymethyl)furan-2-carboxylic acid}

Reaction Conditions :

  • Solvent: Chlorobenzene or chloroform.

  • Catalyst: Anhydrous AlCl₃ (1.2 equiv) at 35–80°C for 24 hours.

  • Yield : 58–62%, with purification via column chromatography (silica gel, ethyl acetate/hexane).

Acetylation of 3-Aminophenol to 3-Acetylaniline

Direct Acetylation Using Acetic Anhydride

3-Aminophenol is acetylated under mild conditions:

3-Aminophenol+(CH3CO)2OBase3-Acetylaniline\text{3-Aminophenol} + (\text{CH}3\text{CO})2\text{O} \xrightarrow{\text{Base}} \text{3-Acetylaniline}

Procedure :

  • Base : Pyridine or Et₃N in dichloromethane (DCM).

  • Temperature : Room temperature for 4–6 hours.

  • Yield : >90% after aqueous workup.

Catalytic Acetylation with DMAP

4-Dimethylaminopyridine (DMAP) accelerates the reaction:

3-Aminophenol+Acetyl chlorideDMAP, DCM3-Acetylaniline\text{3-Aminophenol} + \text{Acetyl chloride} \xrightarrow{\text{DMAP, DCM}} \text{3-Acetylaniline}

Advantages :

  • Reduced reaction time (1–2 hours).

  • Yield : 88–92% with minimal byproducts.

Amide Coupling: 5-(Phenoxymethyl)Furan-2-Carboxylic Acid and 3-Acetylaniline

Carbodiimide-Mediated Coupling (DCC/DMAP)

A classic method employs dicyclohexylcarbodiimide (DCC) and DMAP:

Acid+3-AcetylanilineDCC, DMAP, DCMThis compound\text{Acid} + \text{3-Acetylaniline} \xrightarrow{\text{DCC, DMAP, DCM}} \text{this compound}

Conditions :

  • Stoichiometry: 1.2 equiv DCC, catalytic DMAP.

  • Yield : 70–75% after column chromatography.

Phosphonium Reagent (PyBrop) Coupling

PyBrop (Bromo-tris-pyrrolidino-phosphonium hexafluorophosphate) enhances coupling efficiency:

Acid+3-AcetylanilinePyBrop, DIEA, DMFTarget Compound\text{Acid} + \text{3-Acetylaniline} \xrightarrow{\text{PyBrop, DIEA, DMF}} \text{Target Compound}

Optimization :

  • Solvent : DMF or THF.

  • Base : N,N-Diisopropylethylamine (DIEA, 2.5 equiv).

  • Yield : 85–90% with high purity.

T3P®-Promoted Coupling

The propylphosphonic anhydride (T3P) method offers advantages in scalability:

Acid+3-AcetylanilineT3P, Et3N, THFTarget Compound\text{Acid} + \text{3-Acetylaniline} \xrightarrow{\text{T3P, Et}_3\text{N, THF}} \text{Target Compound}

Procedure :

  • Reagent : 50% T3P in ethyl acetate (1.5 equiv).

  • Temperature : 0–5°C initially, then room temperature.

  • Yield : 92–95% after recrystallization.

Comparative Analysis of Amide Coupling Methods

MethodReagentsSolventTemperatureYieldPurity
DCC/DMAPDCC, DMAPDCMRT70–75%>95%
PyBropPyBrop, DIEADMFRT85–90%>98%
T3PT3P, Et₃NTHF0°C → RT92–95%>99%

Key Findings :

  • T3P outperforms other methods in yield and purity, likely due to its moisture tolerance and minimal racemization.

  • PyBrop is preferable for acid-sensitive substrates but requires anhydrous conditions.

Purification and Characterization

Purification Techniques

  • Recrystallization : Ethanol/water mixtures yield crystalline product (mp 205–208°C).

  • Column Chromatography : Silica gel with ethyl acetate/hexane (1:3) achieves >99% purity.

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃): δ 8.21 (s, 1H, NH), 7.65–6.85 (m, 9H, aromatic), 5.12 (s, 2H, OCH₂), 2.55 (s, 3H, COCH₃).

  • IR (KBr) : 1650 cm⁻¹ (C=O stretch), 1530 cm⁻¹ (N–H bend) .

Chemical Reactions Analysis

Types of Reactions

N-(3-acetylphenyl)-5-(phenoxymethyl)furan-2-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The acetyl group can be oxidized to form carboxylic acids.

    Reduction: The carboxamide group can be reduced to form amines.

    Substitution: The phenyl and furan rings can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., hydroxide ions, amines) are used under various conditions.

Major Products Formed

    Oxidation: Formation of carboxylic acids and other oxidized derivatives.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of substituted phenyl or furan derivatives.

Scientific Research Applications

Pharmaceutical Applications

  • Anticancer Activity
    • N-(3-acetylphenyl)-5-(phenoxymethyl)furan-2-carboxamide has shown promising results in inhibiting cancer cell proliferation. In vitro studies suggest that it induces apoptosis in various cancer cell lines by modulating apoptotic pathways, similar to other compounds in its class .
    • Case studies indicate that the compound may enhance the expression of proteins involved in apoptosis, such as Bax and caspases, leading to increased cell death in cancerous cells .
  • Cytoprotective Effects
    • Research has demonstrated that this compound exhibits cytoprotective properties against oxidative stress-induced damage. It has been shown to reduce DNA strand breaks and mitochondrial dysfunction in human fibroblast cells exposed to carcinogens .
    • The protective mechanism appears to involve the modulation of cellular stress responses, enhancing glutathione levels while decreasing nitrosative stress markers .
  • Neuroprotective Potential
    • Preliminary studies suggest that this compound may have neuroprotective effects, potentially useful in treating neurodegenerative diseases. The compound’s ability to cross the blood-brain barrier enhances its therapeutic prospects in neurological disorders.

Organic Synthesis Applications

This compound serves as a valuable building block in organic synthesis:

  • It can be used to synthesize various derivatives that may possess enhanced biological activities.
  • The furan moiety allows for further functionalization, facilitating the development of new compounds with tailored properties for specific applications.

The biological activities of this compound can be summarized as follows:

Activity TypeDescription
AnticancerInduces apoptosis and inhibits cancer cell growth
CytoprotectiveProtects against oxidative stress and DNA damage
NeuroprotectivePotential benefits in neurodegenerative disease treatment
Organic SynthesisServes as a precursor for synthesizing new compounds

Case Studies

  • Cytoprotective Study : In a study involving human colon fibroblast cells, pretreatment with this compound significantly reduced DNA damage caused by carcinogens, showcasing its protective role against cellular stress .
  • Anticancer Research : In vitro experiments demonstrated that this compound could inhibit proliferation in multiple cancer cell lines, suggesting its potential as a chemotherapeutic agent .

Mechanism of Action

The mechanism of action of N-(3-acetylphenyl)-5-(phenoxymethyl)furan-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Core Structure and Substituent Variations

The furan-2-carboxamide scaffold is common among analogs, but substituent variations critically modulate activity:

Compound 5-Position Substitution Amide N-Substitution Key References
N-(3-Acetylphenyl)-5-(phenoxymethyl)furan-2-carboxamide Phenoxymethyl 3-Acetylphenyl (Inferred from name)
5-Nitro-N-(5-nitrothiazol-2-yl)furan-2-carboxamide (64) Nitro 5-Nitrothiazol-2-yl
N-(5-Nitrothiazol-2-yl)-5-phenylfuran-2-carboxamide (65) Phenyl 5-Nitrothiazol-2-yl
N-(4-Acetylaminophenyl)-5-nitrofuran-2-carboxamide (3A) Nitro 4-Acetylaminophenyl
N-(3-Chloro-4-methylphenyl)-5-(2-chlorophenyl)furan-2-carboxamide 2-Chlorophenyl 3-Chloro-4-methylphenyl

Key Observations :

  • Nitro groups (e.g., in 3A, 64) are associated with diuretic and antimicrobial activities but may increase toxicity .
  • Halogenated analogs (e.g., 14) show improved binding to hydrophobic pockets in enzymes .

Example :

  • Compound 65: Synthesized via Method B (DMAP-catalyzed coupling) with a 75% yield .
  • Compound 3A: Prepared through nitro-group retention and acetylation, yielding 80% .

Pharmacological Activities

Antimicrobial Activity

  • N-(5-(4-Nitrophenyl)-1,3,4-thiadiazol-2-yl)furan-2-carboxamide (83c) : Exhibited potent anti-MDR-TB activity (MIC = 9.87 μM) .
  • 5-Nitro-N-(thiazol-2-yl)furan-2-carboxamides : Showed broad-spectrum antimicrobial activity, with MIC values <10 μM against Gram-positive bacteria .

Diuretic Activity

Antitrypanosomal Activity

  • N-(4-Methoxy-3-(trifluoromethyl)phenyl)-5-nitrofuran-2-carboxamide (22o): Achieved 67% yield and potent trypanocidal activity (EC50 <1 μM) .

Physical and Chemical Properties

Melting Points and Solubility

Compound Melting Point (°C) Yield (%) Solubility Trends
5-Nitro-N-(4-acetylaminophenyl)furan-2-carboxamide (3A) 238–240 80 Low in water, high in DMSO
N-(3-Chloro-4-methylphenyl)-5-(2-chlorophenyl)furan-2-carboxamide Not reported Not reported Likely lipophilic
5-Nitro-N-(5-nitrothiazol-2-yl)furan-2-carboxamide (64) Not reported Method-dependent Moderate in organic solvents

Key Insight : Nitro-substituted analogs generally exhibit higher melting points due to strong intermolecular interactions .

Biological Activity

N-(3-acetylphenyl)-5-(phenoxymethyl)furan-2-carboxamide is a compound of significant interest in medicinal chemistry due to its unique structural features, which include a furan ring, an acetylphenyl group, and a phenoxymethyl moiety. This article reviews its biological activities, mechanisms of action, and potential therapeutic applications based on diverse research findings.

Structural Characteristics

The compound can be represented by the molecular formula C16H15NO3C_{16}H_{15}NO_3. Its structure can be summarized as follows:

Component Description
Furan Ring Contributes to aromatic properties and reactivity
Acetylphenyl Group Enhances lipophilicity and potential biological activity
Phenoxymethyl Moiety May interact with biological targets due to its functional groups

Biological Activities

Research indicates that this compound exhibits several biological activities:

  • Antimicrobial Properties : The compound has been studied for its efficacy against various microbial strains. For instance, similar compounds with furan and amide functionalities have shown promising antibacterial effects against gram-positive bacteria such as Staphylococcus aureus and Streptococcus pneumoniae .
  • Anti-inflammatory Effects : Preliminary studies suggest that this compound may modulate inflammatory pathways, potentially through the inhibition of pro-inflammatory cytokines . This could make it a candidate for treating inflammatory diseases.
  • Antifungal Activity : Related compounds have demonstrated significant antifungal properties, particularly against Aspergillus fumigatus, suggesting that this compound might exhibit similar effects .

The exact mechanism by which this compound exerts its biological effects is not fully elucidated. However, several hypotheses have been proposed:

  • Enzyme Inhibition : The compound may interact with specific enzymes or receptors, inhibiting their activity and thereby modulating various biological processes .
  • Receptor Modulation : It might influence signaling pathways related to inflammation or microbial resistance through receptor interactions .

Case Studies and Research Findings

  • Antimicrobial Efficacy Study : A study conducted on structurally similar compounds indicated that modifications in the phenyl ring significantly impacted antimicrobial activity. The most potent derivatives showed minimum inhibitory concentrations comparable to standard antibiotics .
  • Inflammatory Response Assessment : In vitro assays demonstrated that derivatives of this compound could reduce the secretion of TNF-alpha in macrophages, indicating potential anti-inflammatory properties .
  • Pharmacokinetic Analysis : While specific pharmacokinetic data for this compound is limited, studies on related compounds suggest favorable absorption characteristics and metabolic stability, which are crucial for therapeutic efficacy .

Q & A

Q. What are the typical synthetic routes for N-(3-acetylphenyl)-5-(phenoxymethyl)furan-2-carboxamide?

The synthesis involves multi-step reactions, starting with furan-2-carboxylic acid derivatives. Key steps include:

  • Amidation : Coupling 5-(phenoxymethyl)furan-2-carboxylic acid with 3-acetylaniline using coupling agents like DCC (dicyclohexylcarbodiimide) or EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) under reflux in dichloromethane (DCM) .
  • Functionalization : Introducing the phenoxymethyl group via nucleophilic substitution or Mitsunobu reactions, as seen in analogous compounds .
  • Purification : Column chromatography or recrystallization to achieve >95% purity, verified by HPLC .

Q. How is the compound characterized post-synthesis?

Critical analytical techniques include:

  • NMR Spectroscopy : Confirm structural integrity via characteristic peaks (e.g., furan C=O at ~160 ppm in 13C^{13}\text{C} NMR) .
  • Mass Spectrometry : Validate molecular weight (e.g., [M+H]+^+ ion via ESI-MS) .
  • X-ray Crystallography : Resolve 3D conformation for structure-activity relationship (SAR) studies, if single crystals are obtained .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and purity?

Optimization strategies include:

  • Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance coupling efficiency, while ethanol minimizes side reactions .
  • Catalyst Use : Palladium catalysts improve cross-coupling steps (e.g., Suzuki-Miyaura for aryl groups) .
  • Design of Experiments (DoE) : Systematically vary temperature, stoichiometry, and reaction time to identify optimal conditions .

Q. What strategies mitigate discrepancies in biological activity data across studies?

Address variability by:

  • Assay Standardization : Use consistent cell lines (e.g., MCF-7 for cytotoxicity) and controls .
  • Purity Verification : Ensure ≥95% purity via HPLC to exclude confounding impurities .
  • Orthogonal Assays : Validate antimicrobial activity with both MIC (minimum inhibitory concentration) and time-kill assays .

Q. How do structural modifications influence the compound’s biological activity?

SAR studies suggest:

  • Acetylphenyl Group : Enhances metabolic stability by reducing oxidative deamination .
  • Phenoxymethyl Substituent : Increases lipophilicity, improving membrane permeability but potentially reducing solubility .
  • Thiazole/Thiadiazole Analogues : Substitutions at the furan ring improve anticancer activity (e.g., IC50_{50} < 10 µM in leukemia models) .

Q. What methods improve solubility and bioavailability for in vivo studies?

Strategies include:

  • Salt Formation : Hydrochloride salts (e.g., CYM 50358) enhance aqueous solubility .
  • Prodrug Design : Introduce hydrolyzable esters at the acetyl group for controlled release .
  • Nanoparticle Encapsulation : Use PLGA (poly lactic-co-glycolic acid) nanoparticles to improve pharmacokinetics .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.